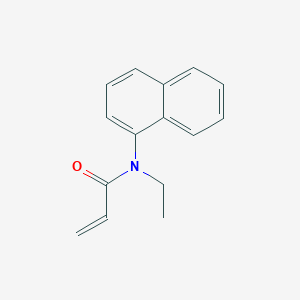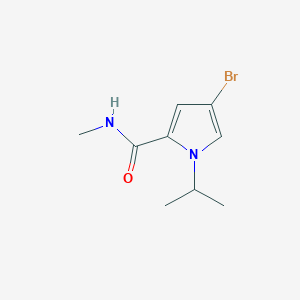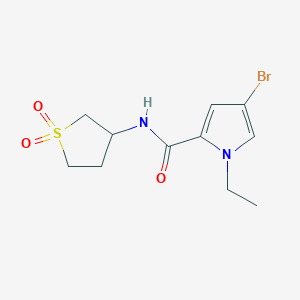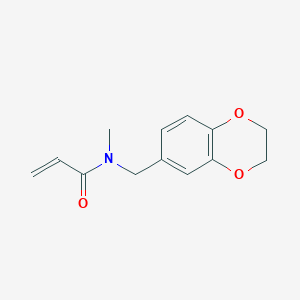![molecular formula C11H12ClNO B7556946 N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide, also known as CLOMIPHENE, is a non-steroidal fertility drug that is widely used in the treatment of female infertility. This compound is also used in research laboratories to study the effects of estrogen on the reproductive system.
Mechanism of Action
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide works by blocking the action of estrogen in the body. It binds to estrogen receptors in the hypothalamus, which is a part of the brain that controls the release of hormones that regulate the menstrual cycle. This results in an increase in the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are hormones that stimulate the ovaries to produce eggs.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide has a number of biochemical and physiological effects on the body. It increases the production of FSH and LH, which stimulates the ovaries to produce eggs. In addition, it also increases the production of testosterone in men. However, N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide can also have negative effects on the body, such as causing hot flashes, mood swings, and headaches.
Advantages and Limitations for Lab Experiments
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide is widely used in research laboratories due to its ability to induce ovulation in women with anovulatory infertility. It is also relatively inexpensive and easy to obtain. However, N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide can have negative side effects on the body, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for the study of N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide. One area of research is the development of new drugs that are more effective and have fewer side effects. Another area of research is the study of the long-term effects of N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide on the body, particularly in women who have used the drug for extended periods of time. Finally, there is also a need for more research on the effects of N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide on male fertility, particularly in men with low testosterone levels.
Conclusion:
In conclusion, N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide is a non-steroidal fertility drug that is widely used in the treatment of female infertility. It is also used in research laboratories to study the effects of estrogen on the reproductive system. While N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide has a number of advantages, such as its ability to induce ovulation, it also has limitations and negative side effects that need to be taken into account. There is a need for more research in this area to develop new drugs that are more effective and have fewer side effects, and to study the long-term effects of N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide on the body.
Synthesis Methods
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide is synthesized by reacting 3-chlorobenzyl chloride with N,N-dimethylacrylamide in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide is used in research laboratories to study the effects of estrogen on the reproductive system. It is commonly used to induce ovulation in women with anovulatory infertility, which is a condition where the ovaries do not release an egg each month. In addition, N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide is also used to treat male infertility by increasing the production of testosterone.
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-3-11(14)13(2)8-9-5-4-6-10(12)7-9/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRODOYFSNEVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



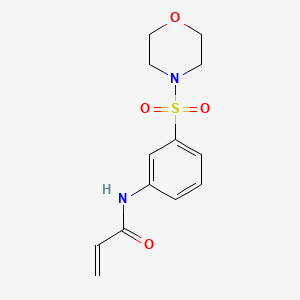

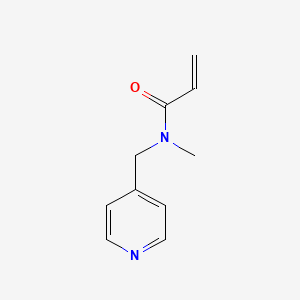


![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
